

## SPI-112: A Technical Guide to a Potent and Selective SHP2 Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | SPI-112   |           |  |  |  |
| Cat. No.:            | B15543501 | Get Quote |  |  |  |

This guide provides an in-depth overview of **SPI-112**, a potent and selective competitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Due to its limited cell permeability, this document also details the characterization and application of its methyl ester prodrug, **SPI-112**Me, which facilitates cellular investigations. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing **SPI-112** and **SPI-112**Me as chemical probes to investigate SHP2 function in biochemical and cellular contexts.

## **Core Compound Profile and Biochemical Data**

**SPI-112** is a competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is a key regulator of various signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] Dysregulation of SHP2 activity is implicated in numerous human diseases, particularly cancer.[3] **SPI-112** was developed from the lead compound NSC-117199 and demonstrates significant potency and selectivity for SHP2 in biochemical assays.[4] However, the presence of a polar carboxylic acid group in **SPI-112**'s structure renders it cell-impermeable, limiting its direct use in studying cellular SHP2 activity.[4][5] To address this, a methyl ester analog, **SPI-112**Me, was synthesized as a cell-permeable prodrug that is predicted to be hydrolyzed to the active **SPI-112** form intracellularly.[4][6]

## Table 1: Biochemical and Biophysical Characterization of SPI-112



| Parameter     | Value                 | Method                                | Target                                           | Notes                                                |
|---------------|-----------------------|---------------------------------------|--------------------------------------------------|------------------------------------------------------|
| IC50          | 1 μΜ                  | Biochemical<br>Assay                  | SHP2                                             |                                                      |
| 18.3 μΜ       | Biochemical<br>Assay  | PTP1B                                 | Demonstrates ~18-fold selectivity over PTP1B.[5] |                                                      |
| 14.5 μΜ       | Biochemical<br>Assay  | General PTPs                          |                                                  |                                                      |
| Ki            | 0.8 μΜ                | Enzyme Kinetics                       | SHP2                                             | Best fitted with a competitive inhibition model. [5] |
| KD            | 1.30 ± 0.14 μM        | Surface Plasmon<br>Resonance<br>(SPR) | SHP2                                             | Displays 1:1<br>stoichiometric<br>binding.[4]        |
| ka (on-rate)  | 2.24 x 104 M-1s-<br>1 | Surface Plasmon<br>Resonance<br>(SPR) | SHP2                                             |                                                      |
| kd (off-rate) | 0.029 s-1             | Surface Plasmon<br>Resonance<br>(SPR) | SHP2                                             | _                                                    |

# Experimental Protocols Biochemical SHP2 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of **SPI-112** against recombinant SHP2 enzyme using a fluorogenic substrate.

#### Materials:

Recombinant human SHP2 (full-length)



- Dually phosphorylated IRS-1 peptide (for SHP2 activation)[7]
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate[2]
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[7]
- SPI-112 stock solution in DMSO
- 384-well black, flat-bottom plates

#### Procedure:

- Enzyme Activation: Prepare a working solution of full-length SHP2 at 0.625 nM in Assay Buffer. Add the dually phosphorylated IRS-1 peptide to a final concentration of 500 nM.
   Incubate for 20 minutes at room temperature to allow for SHP2 activation.[7]
- Compound Preparation: Prepare serial dilutions of SPI-112 in Assay Buffer.
- Assay Reaction:
  - To each well of a 384-well plate, add the desired concentration of SPI-112.
  - Add the activated SHP2 enzyme solution to each well for a final concentration of 0.5 nM.
  - Incubate for 15 minutes at 37°C.
- Initiate Reaction: Add DiFMUP to each well to a final concentration of 100  $\mu$ M to start the reaction.[8]
- Measurement: Monitor the increase in fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) over 60 minutes using a microplate reader.[8]
- Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

### **Surface Plasmon Resonance (SPR) Binding Assay**

This protocol describes the characterization of the binding kinetics of **SPI-112** to SHP2.



#### Materials:

- Biacore T100 instrument (or equivalent)
- CM5 Sensor Chip
- Anti-His-tag antibody
- His-tagged SHP2 (amino acids 1-525)[4]
- Running Buffer: 50 mM Bis-Tris HCl (pH 7.0), 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100, 3% DMSO[4]
- SPI-112 meglumine salt

#### Procedure:

- Surface Preparation: Immobilize the anti-His-tag antibody on the CM5 sensor chip surface using standard amine coupling chemistry.
- Ligand Capture: Inject the His-tagged SHP2 protein over the antibody-coated surface to capture the enzyme.
- Analyte Injection: Prepare serial dilutions of SPI-112 meglumine salt in Running Buffer (e.g., 0.12, 0.37, 1.1, 3.3, and 10 μM).[4]
- Binding Measurement: Inject the different concentrations of SPI-112 over the captured SHP2 surface and a reference flow cell. Monitor the association and dissociation phases in realtime.
- Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

## **Cellular SHP2 Activity Assay**

This protocol details the procedure to assess the ability of **SPI-112**Me to inhibit SHP2 activity in intact cells.



#### Materials:

- MDA-MB-468 breast cancer cells[4]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Epidermal Growth Factor (EGF)
- SPI-112Me stock solution in DMSO
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-SHP2 antibody for immunoprecipitation
- Protein A/G agarose beads
- PTP assay buffer and substrate (DiFMUP)

#### Procedure:

- Cell Treatment:
  - Plate MDA-MB-468 cells and allow them to adhere.
  - Serum-starve the cells overnight.
  - $\circ$  Pre-treat the cells with various concentrations of **SPI-112**Me (e.g., 20  $\mu$ M) or vehicle (DMSO) for a specified time.[4]
  - Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
- Cell Lysis: Wash the cells with cold PBS and lyse them in Lysis Buffer.
- Immunoprecipitation:
  - Incubate the cell lysates with an anti-SHP2 antibody overnight at 4°C.
  - Add Protein A/G agarose beads and incubate for another 2 hours to capture the SHP2antibody complexes.



- Wash the beads several times with Lysis Buffer.
- In Vitro Phosphatase Assay:
  - Resuspend the beads in a PTP assay buffer.
  - Add DiFMUP substrate and incubate.
  - Measure the fluorescence to determine SHP2 phosphatase activity.
- Data Analysis: Compare the SHP2 activity from SPI-112Me-treated cells to that of vehicle-treated cells.

### Cellular Proliferation/Viability Assay

This protocol is used to evaluate the effect of **SPI-112**Me on the viability of cells dependent on a gain-of-function SHP2 mutant.

#### Materials:

- TF-1 myeloid cells stably expressing the SHP2E76K mutant[4]
- RPMI-1640 medium with 10% FBS (GM-CSF-free)
- SPI-112Me stock solution in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Opaque-walled 96-well plates

#### Procedure:

- Cell Seeding: Seed TF-1/SHP2E76K cells (1,000 cells/well) in GM-CSF-free medium in a 96well plate.[4]
- Compound Treatment: Add serial dilutions of SPI-112Me to the wells. Include a vehicle control (DMSO) and a negative control (cell-impermeable SPI-112).
- Incubation: Incubate the plates for 4 days.[4]



- Viability Measurement:
  - Equilibrate the plate to room temperature.
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the relative number of viable cells. A 50% decrease in viable cells was observed at 10 μM SPI-112Me in this assay.[4]

## Signaling Pathways and Experimental Workflows SHP2 in EGF-Stimulated Erk1/2 Activation

SHP2 is a critical positive regulator of the Ras-Erk1/2 signaling pathway downstream of receptor tyrosine kinases like the EGF receptor (EGFR).[9] Upon EGF stimulation, SHP2 is recruited to phosphorylated docking proteins, such as Gab1, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and Erk1/2.[1] **SPI-112**Me has been shown to inhibit this pathway.[4]





Click to download full resolution via product page



Caption: EGF-stimulated SHP2-mediated Erk1/2 signaling pathway and the point of inhibition by **SPI-112**Me.

## **Constitutive Signaling by SHP2 E76K Mutant**

The gain-of-function E76K mutation in SHP2 leads to its constitutive activation, promoting cytokine-independent survival and proliferation in cell lines like TF-1.[4] This is mediated through the upregulation of the Erk1/2 pathway and the subsequent expression of anti-apoptotic proteins like Bcl-XL.[4]



Click to download full resolution via product page



Caption: Constitutive signaling pathway of the SHP2 E76K mutant leading to cell survival and its inhibition by **SPI-112**Me.

## Experimental Workflow for Characterizing SPI-112/SPI-112Me

The following diagram illustrates the logical workflow for the comprehensive characterization of **SPI-112** and its prodrug **SPI-112**Me as a chemical probe for SHP2.





#### Click to download full resolution via product page

Caption: Logical workflow for the development and validation of **SPI-112** and **SPI-112**Me as a chemical probe for SHP2.



### Conclusion

**SPI-112** is a valuable chemical probe for the in vitro study of SHP2, offering high potency and selectivity. Its primary limitation of poor cell permeability is effectively overcome by its methyl ester prodrug, **SPI-112**Me, which enables the investigation of SHP2's role in cellular signaling and pathophysiology. The data and protocols presented in this guide provide a comprehensive resource for researchers to effectively utilize these compounds in their studies of SHP2, a critical target in cancer and other diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- 4. Characterization of Small Molecule—Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Molecular Mechanism for a Role of SHP2 in Epidermal Growth Factor Receptor Signaling
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Integrated Proteomic Strategy to Identify SHP2 Substrates PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [SPI-112: A Technical Guide to a Potent and Selective SHP2 Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543501#spi-112-as-a-chemical-probe-for-shp2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com